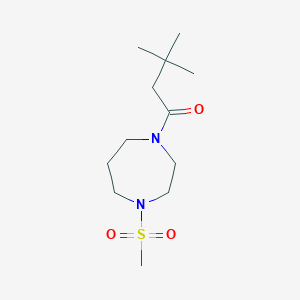
N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide (EOMAQ) is a synthetic compound that has been of interest to researchers due to its potential applications in the field of biochemistry and pharmacology. EOMAQ has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the growth and replication of bacterial and fungal cells. It has been found to target specific enzymes and proteins involved in cell wall synthesis and DNA replication, leading to the death of the cells.
Biochemical and Physiological Effects:
N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, reduction of inflammation, and modulation of the immune system. It has also been found to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide in lab experiments is its ability to inhibit the growth of bacterial and fungal cells, making it a useful tool for studying the mechanisms of these organisms. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
1. Further research is needed to fully understand the mechanism of action of N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide and its potential applications in the development of new antibiotics and antifungal drugs.
2. Investigating the potential use of N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide as an anti-inflammatory and antioxidant agent.
3. Studying the effect of N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide on different types of bacteria and fungi to determine its broad-spectrum activity.
4. Investigating the potential use of N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide in the treatment of various diseases, such as cancer and autoimmune disorders.
Métodos De Síntesis
N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate, followed by the addition of methylamine and subsequent cyclization using acetic anhydride. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of biochemistry and pharmacology. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs.
Propiedades
IUPAC Name |
N-ethyl-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-15(2)13(18)9-16-11-7-5-4-6-10(11)14-8-12(16)17/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGABTCWNCIABNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CN1C2=CC=CC=C2N=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)

![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)


![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)
![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)

![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)

